molecular formula C12H16O2 B13077256 Methyl 3-(3,5-dimethylphenyl)propanoate CAS No. 103234-48-6

Methyl 3-(3,5-dimethylphenyl)propanoate

Cat. No.: B13077256
CAS No.: 103234-48-6
M. Wt: 192.25 g/mol
InChI Key: LKFUZKOHGFRYHD-UHFFFAOYSA-N
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Description

Methyl 3-(3,5-dimethylphenyl)propanoate is an organic compound with the molecular formula C12H16O2. It is a methyl ester derivative of 3-(3,5-dimethylphenyl)propanoic acid. This compound is often used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3,5-dimethylphenyl)propanoate can be synthesized through the esterification of 3-(3,5-dimethylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,5-dimethylphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 3-(3,5-dimethylphenyl)propanoic acid.

    Reduction: 3-(3,5-dimethylphenyl)propanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-(3,5-dimethylphenyl)propanoate is utilized in several scientific research fields:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which methyl 3-(3,5-dimethylphenyl)propanoate exerts its effects depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the ester group is converted to a carboxylic acid through the action of oxidizing agents. The molecular targets and pathways involved vary based on the reaction conditions and the specific application.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-hydroxy-3,5-dimethylphenyl)propanoate
  • Methyl 3-(2,6-dimethylphenyl)propanoate
  • Methyl 3-(3-fluorophenyl)propanoate

Uniqueness

Methyl 3-(3,5-dimethylphenyl)propanoate is unique due to the presence of two methyl groups on the aromatic ring, which can influence its reactivity and the types of reactions it undergoes. This structural feature distinguishes it from other similar compounds and can affect its physical and chemical properties.

Properties

CAS No.

103234-48-6

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

methyl 3-(3,5-dimethylphenyl)propanoate

InChI

InChI=1S/C12H16O2/c1-9-6-10(2)8-11(7-9)4-5-12(13)14-3/h6-8H,4-5H2,1-3H3

InChI Key

LKFUZKOHGFRYHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CCC(=O)OC)C

Origin of Product

United States

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